Cas no 32829-09-7 (2-Chloro-4,5-dimethoxyaniline)

2-Chloro-4,5-dimethoxyaniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
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- Benzenamine,2-chloro-4,5-dimethoxy-
- 2-CHLORO-4,5-DIMETHOXYANILINE
- 2-chloro-4,5-dimethoxybenzenamine
- 2-Chlor-4,5-dimethoxy-anilin
- 2-chloro-4,5-dimethoxy-aniline
- 5-Chlor-4-amino-brenzcatechin-dimethylaether
- 5-Chlor-4-amino-veratrol
- Benzenamine,2-chloro-4,5-dimethoxy
- AB00983329-01
- EN300-25928
- 32829-09-7
- MFCD08691143
- SCHEMBL1707866
- LRNKEBRHHZJMCX-UHFFFAOYSA-N
- AKOS009103712
- Z220327454
- BS-25259
- Benzenamine, 2-chloro-4,5-dimethoxy-
- DTXSID10481129
- CS-0213032
- 2-Chloro-4,5-dimethoxyaniline
-
- MDL: MFCD08691143
- نواة داخلي: InChI=1S/C8H10ClNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
- مفتاح Inchi: LRNKEBRHHZJMCX-UHFFFAOYSA-N
- ابتسامات: COC1=CC(Cl)=C(N)C=C1OC
حساب السمة
- نوعية دقيقة: 187.04000
- النظائر كتلة واحدة: 187.0400063g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 2
- تعقيدات: 145
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 44.5Ų
- إكسلوغ 3: 1.8
الخصائص التجريبية
- كثيف: 1.237
- نقطة الغليان: 282.3°Cat760mmHg
- نقطة الوميض: 124.5°C
- انكسار: 1.556
- بسا: 44.48000
- لوغب: 2.52060
2-Chloro-4,5-dimethoxyaniline أمن المعلومات
2-Chloro-4,5-dimethoxyaniline بيانات الجمارك
- رمز النظام المنسق:2922299090
- بيانات الجمارك:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-4,5-dimethoxyaniline الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25928-2.5g |
2-chloro-4,5-dimethoxyaniline |
32829-09-7 | 95.0% | 2.5g |
$867.0 | 2025-03-21 | |
Enamine | EN300-25928-5.0g |
2-chloro-4,5-dimethoxyaniline |
32829-09-7 | 95.0% | 5.0g |
$1280.0 | 2025-03-21 | |
Enamine | EN300-25928-10g |
2-chloro-4,5-dimethoxyaniline |
32829-09-7 | 95% | 10g |
$3252.0 | 2023-09-14 | |
Chemenu | CM344481-1g |
2-Chloro-4,5-dimethoxyaniline |
32829-09-7 | 95%+ | 1g |
$572 | 2022-06-11 | |
TRC | C363975-100mg |
2-Chloro-4,5-dimethoxyaniline |
32829-09-7 | 100mg |
$ 196.00 | 2023-04-18 | ||
Chemenu | CM344481-250mg |
2-Chloro-4,5-dimethoxyaniline |
32829-09-7 | 95%+ | 250mg |
$258 | 2022-06-11 | |
Enamine | EN300-25928-1g |
2-chloro-4,5-dimethoxyaniline |
32829-09-7 | 95% | 1g |
$411.0 | 2023-09-14 | |
1PlusChem | 1P007J6L-2.5g |
Benzenamine,2-chloro-4,5-dimethoxy- |
32829-09-7 | 95% | 2.5g |
$1115.00 | 2024-05-05 | |
abcr | AB314803-250mg |
2-Chloro-4,5-dimethoxyaniline, 95%; . |
32829-09-7 | 95% | 250mg |
€348.00 | 2024-06-08 | |
Aaron | AR007JEX-100mg |
Benzenamine,2-chloro-4,5-dimethoxy- |
32829-09-7 | 95% | 100mg |
$196.00 | 2025-01-23 |
2-Chloro-4,5-dimethoxyaniline الوثائق ذات الصلة
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1. Reactions of quinones with aromatic ethers. Part II. Polyalkoxytriphenylenes and -dibenzo[fg,op]naphthacene-1,10-quinones from chloranil and o-dialkoxybenzenesO. C. Musgrave,C. J. Webster J. Chem. Soc. C 1971 1397
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2. Reaction of some 1,4-benzoquinone mono-oximes with methanolic hydrogen chlorideMelvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1982 1095
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3. 829. Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compoundsR. Hodges,A. Taylor J. Chem. Soc. 1964 4310
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